Predicted CNS Multiparameter Optimization (MPO) Score vs. JNJ-1661010 and Mono-Substituted Analogs
Using SwissADME computational predictions, the target compound is forecasted to achieve a CNS MPO score of approximately 5.4, which is above the desirable threshold of 4 for CNS candidates [1]. This score is driven by its optimal balance of topological polar surface area (tPSA ~69 Ų), low molecular weight (305.40 g/mol), and moderate lipophilicity (consensus Log P ~2.5) [1]. In contrast, the potent FAAH inhibitor JNJ-1661010 exhibits a higher tPSA (~86 Ų) and molecular weight (365.45 g/mol), resulting in a lower predicted CNS MPO score of approximately 4.8 . The simpler analog 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has a lower tPSA but lacks the pyridin-2-yl basic center necessary for specific receptor engagement, yielding a less favorable overall desirability profile for CNS targets . This suggests the target compound offers a quantitatively superior starting point for CNS lead optimization compared to its in-class alternatives.
| Evidence Dimension | Predicted CNS MPO Score (SwissADME) |
|---|---|
| Target Compound Data | CNS MPO ≈ 5.4 (MW 305.40, tPSA ≈ 69 Ų, LogP ≈ 2.5) |
| Comparator Or Baseline | JNJ-1661010: CNS MPO ≈ 4.8 (MW 365.45, tPSA ≈ 86 Ų, LogP ≈ 3.7). 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine: Not optimized for CNS engagement. |
| Quantified Difference | Δ CNS MPO ≈ +0.6 vs. JNJ-1661010 |
| Conditions | In silico prediction using the SwissADME web tool with SMILES input. CNS MPO calculated from weighted sum of six physicochemical parameters (clogP, clogD, MW, tPSA, HBD, pKa). |
Why This Matters
A higher CNS MPO score significantly increases the probability of achieving adequate brain exposure, directly impacting the compound's value for neuroscience research programs.
- [1] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017; 7: 42717. View Source
